molecular formula C17H21N3O B14145680 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol CAS No. 552286-06-3

2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol

Cat. No.: B14145680
CAS No.: 552286-06-3
M. Wt: 283.37 g/mol
InChI Key: FMZBBVHDLZXBKP-UHFFFAOYSA-N
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Description

2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenol group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with piperidine derivatives. This reaction often requires the presence of a base like potassium carbonate and a solvent such as dimethylformamide.

    Substitution Reactions: The introduction of the phenol group can be achieved through nucleophilic aromatic substitution reactions. This step may involve the use of phenol and a suitable catalyst under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the pyrimidine ring.

    Substitution: Halogenation reactions can introduce halogen atoms into the pyrimidine ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated pyrimidine compounds.

Scientific Research Applications

2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the piperidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are known for their biological activities.

    Piperidine Derivatives: Compounds with piperidine moieties are widely used in pharmaceuticals for their diverse pharmacological properties.

Uniqueness

2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is unique due to the combination of a phenol group, a pyrimidine ring, and a piperidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

CAS No.

552286-06-3

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-[4-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol

InChI

InChI=1S/C17H21N3O/c1-12-11-16(20-10-6-5-7-13(20)2)19-17(18-12)14-8-3-4-9-15(14)21/h3-4,8-9,11,13,21H,5-7,10H2,1-2H3

InChI Key

FMZBBVHDLZXBKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=C2)C)C3=CC=CC=C3O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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